molecular formula C10H12ClN3 B100401 N-(5-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 16822-85-8

N-(5-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No. B100401
CAS RN: 16822-85-8
M. Wt: 209.67 g/mol
InChI Key: LEIIKKPFFYYIKV-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CL-MIM" and is a member of the imidazoline family of compounds. CL-MIM has been shown to have a wide range of biochemical and physiological effects and has been used in a variety of laboratory experiments.

Mechanism Of Action

The exact mechanism of action of CL-MIM is not fully understood. However, it is believed to act as an agonist at the imidazoline I2 receptor. This receptor is involved in the regulation of several physiological processes, including blood pressure, insulin secretion, and neurotransmitter release.

Biochemical And Physiological Effects

CL-MIM has been shown to have a wide range of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, CL-MIM has been shown to have antihypertensive effects, reduce insulin resistance, and regulate glucose metabolism. CL-MIM has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the primary advantages of CL-MIM for laboratory experiments is its specificity. CL-MIM is a highly selective agonist for the imidazoline I2 receptor, making it a valuable tool for studying the physiological processes that are regulated by this receptor. However, one of the limitations of CL-MIM is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of CL-MIM. One area of research is the development of new drugs for the treatment of anxiety and depression based on the structure of CL-MIM. Another potential direction is the study of the effects of CL-MIM on other physiological processes, such as inflammation and immune function. Additionally, the development of new methods for synthesizing CL-MIM could help to make this compound more accessible for scientific research.

Synthesis Methods

The synthesis of CL-MIM is a complex process that involves several steps. The first step involves the reaction of 5-chloro-2-methylphenylamine with formaldehyde to produce 5-chloro-2-methylphenylamine-2-ol. This intermediate is then reacted with glyoxal to produce the final product, CL-MIM. The synthesis of CL-MIM is a time-consuming process that requires specialized equipment and expertise.

Scientific Research Applications

CL-MIM has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience. CL-MIM has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression.

properties

CAS RN

16822-85-8

Product Name

N-(5-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C10H12ClN3/c1-7-2-3-8(11)6-9(7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)

InChI Key

LEIIKKPFFYYIKV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC2=NCCN2

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=NCCN2

Origin of Product

United States

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